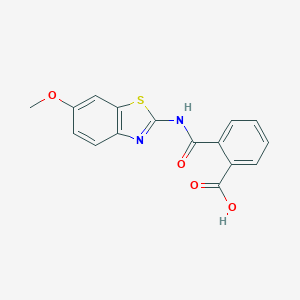
N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanine nucleotides. MPA has been used to study the role of IMPDH in various cellular processes and diseases.
Mécanisme D'action
MPA inhibits N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid by binding to the active site of the enzyme and blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This leads to a decrease in the intracellular levels of guanine nucleotides, which in turn affects DNA and RNA synthesis. MPA has also been shown to have immunosuppressive effects by inhibiting the proliferation of T and B cells.
Biochemical and Physiological Effects
MPA has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an inhibitor of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid, MPA has been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation, apoptosis, and immune response. MPA has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPA in lab experiments is its potency as an inhibitor of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid. MPA has been shown to be effective at very low concentrations, making it a valuable tool for studying the role of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid in various cellular processes. However, one limitation of using MPA is its non-specificity, as it can also inhibit other enzymes involved in nucleotide metabolism. This can lead to off-target effects and make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research involving MPA. One area of interest is the development of more specific inhibitors of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid that can target different isoforms of the enzyme. Another area of interest is the use of MPA in combination with other drugs to enhance its therapeutic effects. MPA has also been shown to have potential as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosing and administration strategies for MPA.
Méthodes De Synthèse
MPA can be synthesized by reacting 6-methoxy-benzothiazol-2-amine with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields MPA as a white crystalline solid, which can be further purified by recrystallization.
Applications De Recherche Scientifique
MPA has been widely used in scientific research to study the role of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid in various cellular processes and diseases. N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid is a key enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. MPA has been used to study the role of N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid in cancer, viral infections, and autoimmune diseases.
Propriétés
Nom du produit |
N-(6-Methoxy-benzothiazol-2-yl)-phthalamic acid |
|---|---|
Formule moléculaire |
C16H12N2O4S |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H12N2O4S/c1-22-9-6-7-12-13(8-9)23-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19) |
Clé InChI |
UYRFFLDBIVSQBK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O |
Solubilité |
49.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






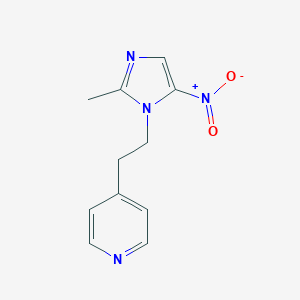


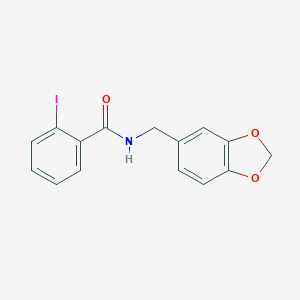



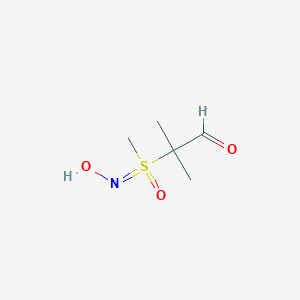
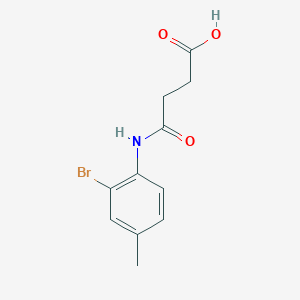
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)
